

A Guide to Inter-Laboratory Comparison of Strontium Isotope Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Strontium	
Cat. No.:	B1235701	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies and laboratory performance in the measurement of **strontium** isotope ratios (⁸⁷Sr/⁸⁶Sr), a critical analytical tool in fields ranging from geological and environmental sciences to archaeology and forensic analysis. The data and protocols presented herein are compiled from a recent comprehensive interlaboratory comparison study, offering valuable insights into the precision, accuracy, and comparability of results obtained using different analytical techniques.

Data Presentation: Inter-Laboratory Comparison of ⁸⁷Sr/⁸⁶Sr Ratios

A recent major inter-laboratory comparison (ILC) was conducted to characterize the ⁸⁷Sr/⁸⁶Sr isotope ratios in various geological and industrial reference materials. This study involved thirteen laboratories and aimed to establish consensus values and evaluate the performance of different analytical methods. The results demonstrate a high degree of compatibility between the two most common techniques: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Multi-Collector Thermal Ionization Mass Spectrometry (MC-TIMS).

The consensus values for six reference materials, covering a range of **strontium** isotopic signatures, were determined with relative expanded uncertainties of less than or equal to

0.007%.[1][2] This level of precision underscores the reliability of current analytical capabilities when standardized protocols are followed.

Table 1: Consensus 87Sr/86Sr Isotope Ratios from Inter-Laboratory Comparison

Reference Material	Material Type	Consensus ⁸⁷ Sr/ ⁸⁶ Sr Value	Relative Expanded Uncertainty (%)
VDZ 100a	Cement	0.708134	≤ 0.007
VDZ 200a	Cement	0.709556	≤ 0.007
VDZ 300a	Cement	0.711239	≤ 0.007
IAG OPC-1	Cement	0.714582	≤ 0.007
IAG CGL ML-3	Limestone	0.708995	≤ 0.007
IAG OU-6	Slate	0.729778	≤ 0.007

Source: Adapted from Kazlagić et al., 2023.[1][2]

Table 2: Comparison of Analytical Techniques in the Inter-Laboratory Study

Analytical Technique	Number of Participating Laboratories	Key Advantages
MC-ICP-MS	8	Higher sample throughput, versatility with sample introduction systems.
MC-TIMS	5	High precision, well- established for high-purity samples.

The study demonstrated the compatibility of measurement results obtained by both MC-ICP-MS and MC-TIMS.[1][2]

Experimental Protocols

The success of inter-laboratory comparisons hinges on the adherence to well-defined and standardized experimental protocols. The following outlines the key steps typically involved in the determination of ⁸⁷Sr/⁸⁶Sr ratios.

Sample Preparation and Digestion

- Homogenization: Solid samples such as rocks, cements, or biological materials are first homogenized to ensure the portion taken for analysis is representative of the bulk material.
- Digestion: A precisely weighed aliquot of the homogenized sample is digested using a
 mixture of high-purity acids (e.g., nitric acid, hydrofluoric acid) to bring the **strontium** into
 solution. The specific acid mixture and digestion method (e.g., hot plate, microwave
 digestion) depend on the sample matrix.

Strontium Separation and Purification

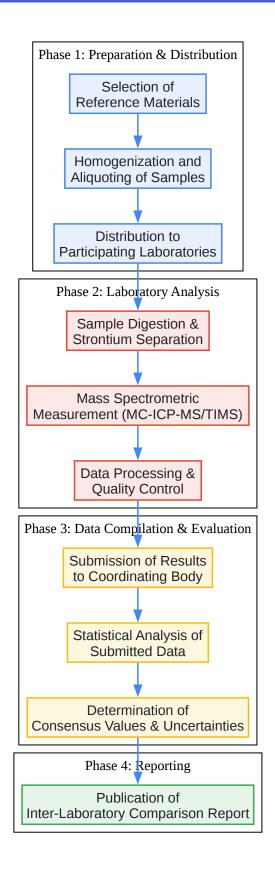
To avoid isobaric interference from ⁸⁷Rb, which has the same mass-to-charge ratio as ⁸⁷Sr, **strontium** is chemically separated from the sample matrix.

- Ion-Exchange Chromatography: The digested sample solution is passed through a column containing a **strontium**-specific resin. The resin selectively binds **strontium** while allowing other elements, including rubidium, to be washed away.
- Elution: The purified **strontium** is then eluted from the column using a specific acid solution.

Mass Spectrometric Analysis

The purified **strontium** fraction is analyzed using either MC-ICP-MS or MC-TIMS.

- Instrumentation:
 - MC-ICP-MS: The sample solution is introduced into an argon plasma, which ionizes the
 strontium atoms. The ions are then guided into a mass spectrometer where they are
 separated by their mass-to-charge ratio and detected by multiple collectors
 simultaneously.
 - MC-TIMS: A small amount of the purified **strontium** solution is loaded onto a metal filament. The filament is heated in a vacuum, causing the **strontium** to ionize. The ions


are then accelerated into a mass analyzer.

- Data Correction: The measured isotope ratios are corrected for instrumental mass bias. This is typically done by normalizing the measured ⁸⁶Sr/⁸⁸Sr ratio to a constant value of 0.1194.
- Quality Control: Standard reference materials (SRMs), such as NIST SRM 987, are analyzed along with the unknown samples to ensure the accuracy and reproducibility of the measurements.

Mandatory Visualization

The following diagram illustrates the typical workflow of an inter-laboratory comparison for **strontium** isotope measurements, from sample distribution to data analysis.

Click to download full resolution via product page

Caption: Workflow of an inter-laboratory comparison for **strontium** isotope analysis.

This guide highlights the robustness of current analytical methods for **strontium** isotope analysis and provides a framework for understanding the necessary protocols to achieve high-quality, comparable data across different laboratories. The use of well-characterized reference materials and participation in proficiency testing schemes are crucial for ensuring the continued reliability of these powerful analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. gfzpublic.gfz.de [gfzpublic.gfz.de]
- To cite this document: BenchChem. [A Guide to Inter-Laboratory Comparison of Strontium Isotope Measurements]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235701#inter-laboratory-comparison-of-strontium-isotope-measurements]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com